4-oxothiochromane-2-carboxylic acid
Overview
Description
4-oxothiochromane-2-carboxylic acid is an organic compound with the molecular formula C10H8O3S It is a derivative of thiochroman, characterized by the presence of a carboxylic acid group and a ketone group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxothiochromane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by oxidation to introduce the ketone group at the 4th position. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-oxothiochromane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding alcohol.
Substitution: Esters or amides are typical products of substitution reactions.
Scientific Research Applications
4-oxothiochromane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-oxothiochromane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Comparison with Similar Compounds
- 4-oxothiochromane-2-carboxylic acid
- 4-Oxo-2,3-dihydrothiochromene-2-carboxylic acid
- 4-Oxo-2H,3H-benzo[e]thiane-2-carboxylic acid
Comparison: this compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-oxo-2,3-dihydrothiochromene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,9H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXRPSNBXBYVSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2C1=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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